molecular formula C18H17F2N7O2 B10929422 N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10929422
M. Wt: 401.4 g/mol
InChI Key: DUUQSWVQPXOIEU-UHFFFAOYSA-N
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Description

N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound This multifaceted molecule combines pyrazole and isoxazolo[5,4-b]pyridine rings, along with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several key steps:

  • Formation of the isoxazolo[5,4-b]pyridine core.

  • Introduction of the pyrazole groups via a multi-step process including condensation and cyclization reactions.

  • Addition of the carboxamide group under controlled conditions.

Industrial Production Methods

The scalability of this compound's synthesis depends on the efficiency of the reaction steps and the availability of starting materials. Optimizing reaction conditions like temperature, solvent, and catalysts is crucial for industrial production. Continuous flow reactors may offer an advantage in scaling up the synthesis while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions:

  • Oxidation: : Due to the presence of multiple nitrogen atoms.

  • Reduction: : The carboxamide group can be reduced under specific conditions.

  • Substitution: : The pyrazole rings offer multiple positions for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reactions might employ halogenating agents or nucleophiles.

Major Products

Reaction outcomes depend on the specific conditions and reagents used. For instance:

  • Oxidation: might yield N-oxide derivatives.

  • Reduction: could produce amines from carboxamides.

  • Substitution: reactions can introduce various functional groups to the pyrazole rings.

Scientific Research Applications

N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications:

  • Chemistry: : As a building block for synthesizing complex molecules.

  • Biology: : Potential use in studying enzyme interactions and as a biochemical probe.

  • Medicine: : Possibilities as a drug candidate due to its complex structure.

  • Industry: : Use in creating novel materials with unique properties.

Mechanism of Action

The compound's mechanism of action can vary:

  • It may interact with specific molecular targets such as enzymes or receptors.

  • The pathways involved could include inhibition or activation of particular biochemical processes. Detailed studies are required to elucidate its exact mechanism and pathways.

Comparison with Similar Compounds

N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups:

  • Compared to simpler pyrazole or isoxazole compounds, its multifaceted structure offers greater versatility.

  • Similar compounds include those with single-ring structures like pyrazole or isoxazole derivatives, but they lack the complexity and potential multifunctionality of this compound.

Enjoy exploring the depths of this intricate molecule!

Properties

Molecular Formula

C18H17F2N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(2,2-difluoroethyl)pyrazol-3-yl]-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17F2N7O2/c1-3-26-7-5-12(24-26)13-8-11(16-10(2)25-29-18(16)22-13)17(28)23-15-4-6-21-27(15)9-14(19)20/h4-8,14H,3,9H2,1-2H3,(H,23,28)

InChI Key

DUUQSWVQPXOIEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=CC=NN4CC(F)F

Origin of Product

United States

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